3-(Benzyloxy)-4-iodobenzaldehyde
Overview
Description
3-(Benzyloxy)-4-iodobenzaldehyde is an organic compound with the molecular formula C14H11IO2. It is characterized by the presence of a benzaldehyde group substituted with a benzyloxy group at the 3-position and an iodine atom at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-iodobenzaldehyde typically involves the iodination of 3-(Benzyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-iodobenzoic acid.
Reduction: 3-(Benzyloxy)-4-iodobenzyl alcohol.
Substitution: 3-(Benzyloxy)-4-azidobenzaldehyde, 3-(Benzyloxy)-4-cyanobenzaldehyde.
Scientific Research Applications
3-(Benzyloxy)-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-iodobenzaldehyde depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The benzyloxy group can participate in electron-donating interactions, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
4-Iodobenzaldehyde: Lacks the benzyloxy group, resulting in different electronic properties and reactivity.
3-(Benzyloxy)-4-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-iodobenzaldehyde is unique due to the combination of the benzyloxy group and the iodine atom, which provides a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
IUPAC Name |
4-iodo-3-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZAHTMTIQNPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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